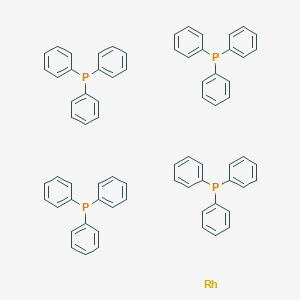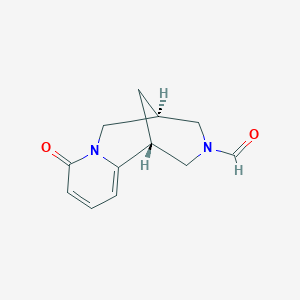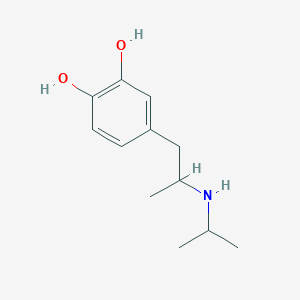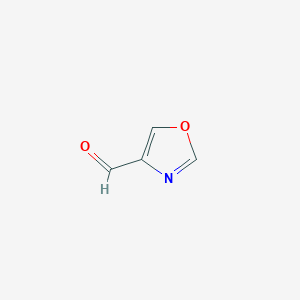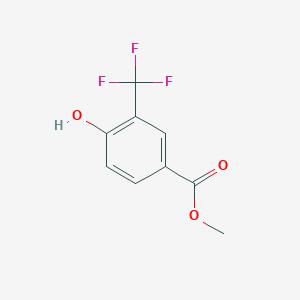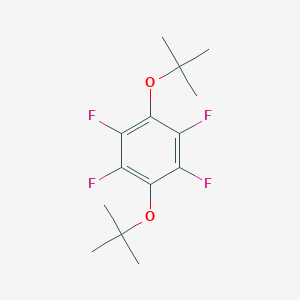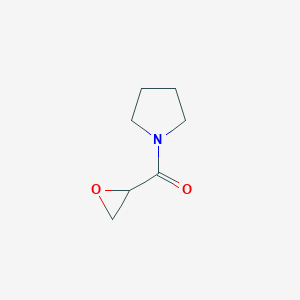
Oxiran-2-yl(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-yl(pyrrolidin-1-yl)methanone, also known as oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the UCB Pharma company in Belgium. Oxiracetam is a cognitive enhancer that is used to improve memory, learning, and concentration. It is also used to treat cognitive disorders such as dementia and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone is not fully understood. It is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. Oxiracetam may also increase the density of certain receptors in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
Oxiracetam has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine and glutamate in the brain, leading to improved cognitive function. Oxiracetam may also increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells.
Avantages Et Limitations Des Expériences En Laboratoire
Oxiracetam has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively safe and well-tolerated, with few side effects. It is also easy to administer and can be given orally. However, one limitation is that its effects can be variable and may not be consistent across different individuals or experimental conditions.
Orientations Futures
There are a number of potential future directions for research on Oxiran-2-yl(pyrrolidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Other areas of interest include its effects on other cognitive functions such as creativity and problem-solving, as well as its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanism of action of Oxiran-2-yl(pyrrolidin-1-yl)methanone and its potential applications.
Méthodes De Synthèse
The synthesis of Oxiran-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-oxopyrrolidine with glyoxylic acid. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
Oxiracetam has been extensively studied for its cognitive-enhancing properties. Studies have shown that it can improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments. Oxiracetam has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
119163-30-3 |
|---|---|
Nom du produit |
Oxiran-2-yl(pyrrolidin-1-yl)methanone |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
oxiran-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2 |
Clé InChI |
XLRWPTPCOIBNNX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CO2 |
SMILES canonique |
C1CCN(C1)C(=O)C2CO2 |
Synonymes |
Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



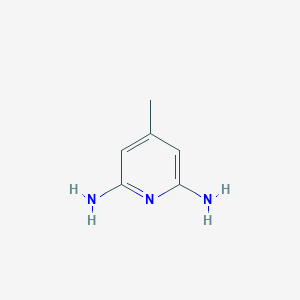
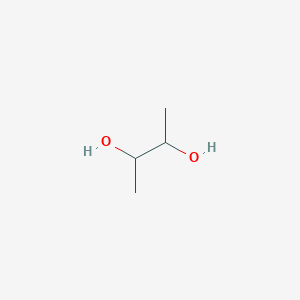
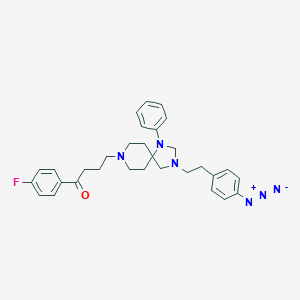
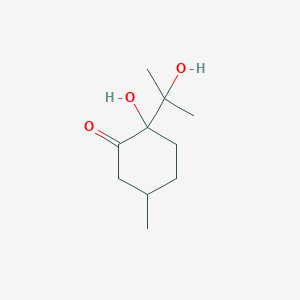

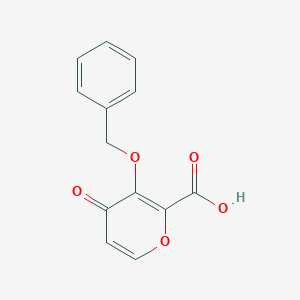
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)
